1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzenesulfonyl group, a triazolopyrimidine moiety, and a piperazine ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to interact with various enzymes and receptors, making specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to apoptosis, particularly those involving the mitochondria . The compound’s ability to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins suggests that it may influence the balance of pro- and anti-apoptotic signals within the cell .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound has been found to exhibit potent antiproliferative activity against several cancer cell lines . It has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway . This results in a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Benzenesulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Triazolopyrazine Derivatives: Known for their dual inhibitory activities against c-Met and VEGFR-2 kinases.
Uniqueness
1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its combination of a benzenesulfonyl group and a triazolopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-2-23-16-14(19-20-23)15(17-12-18-16)21-8-10-22(11-9-21)26(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQJBUYEUBTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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